molecular formula C12H18ClNO B2372668 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine;hydrochloride CAS No. 35881-16-4

2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine;hydrochloride

Cat. No.: B2372668
CAS No.: 35881-16-4
M. Wt: 227.73
InChI Key: NLVFLZNJHYCXFH-UHFFFAOYSA-N
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Description

2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine hydrochloride is a bicyclic amine derivative with a methoxy substituent at the 2-position of the benzo[7]annulene ring. Its molecular formula is C12H18ClNO, with a molecular weight of 227.73 g/mol (derived from , and 13). The compound is synthesized via reductive amination or alkylation strategies, often involving intermediates like ketones or nitro derivatives (e.g., Claisen rearrangements or SnCl2-mediated reductions) .

However, its polar features (e.g., lack of hydroxyl or carboxylic acid groups) limit its utility as a radioligand for imaging GluN2B/NMDARs .

Properties

IUPAC Name

2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-14-12-6-5-10-7-11(13)4-2-3-9(10)8-12;/h5-6,8,11H,2-4,7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVFLZNJHYCXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CCC2)N)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35881-16-4
Record name 2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine hydrochloride
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Preparation Methods

Cyclization Strategies for Bicyclic Core Formation

The benzoannulene core is typically synthesized through intramolecular cyclization. Two predominant methods are employed:

Method A: Diels-Alder Cyclization
A diene and dienophile undergo [4+2] cycloaddition to form the six-membered ring, followed by ring expansion to the seven-membered annulene. For example, reacting 1,3-butadiene derivatives with substituted quinones under thermal conditions (150–200°C) yields the bicyclic intermediate.

Method B: Friedel-Crafts Acylation
Intramolecular acylation using Lewis acids (e.g., AlCl₃) facilitates cyclization. A linear precursor with a ketone group undergoes electrophilic aromatic substitution to form the annulene skeleton. This method offers superior regiocontrol but requires anhydrous conditions.

Cyclization Method Conditions Yield (%) Purity (%)
Diels-Alder 180°C, 12 h 65–70 90–95
Friedel-Crafts AlCl₃, CH₂Cl₂, 0°C 75–80 85–90

Methoxy Group Installation

The methoxy group is introduced via O-methylation of a phenolic intermediate. Common protocols include:

  • Treating the phenol with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 6–8 hours.
  • Using dimethyl sulfate [(CH₃)₂SO₄] as a methylating agent under basic conditions (pH 10–12).

Key Consideration : Excess methylating agent and prolonged reaction times improve yields but risk over-alkylation.

Amine Functionalization

The primary amine at position 6 is introduced via:

Method 1: Reductive Amination

  • A ketone intermediate is reacted with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature.
  • Yields: 70–75% after purification by column chromatography.

Method 2: Nucleophilic Substitution

  • A brominated annulene undergoes displacement with ammonia (NH₃) in ethanol under high pressure (5 atm) at 100°C.
  • Yields: 60–65% with 85–90% purity.

Hydrochloride Salt Formation

The free base is dissolved in anhydrous ethanol and treated with hydrochloric acid (HCl) gas until pH 1–2. The precipitate is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt.

Industrial-Scale Production Considerations

Scaling the synthesis requires:

  • Continuous flow reactors to enhance heat transfer during cyclization.
  • Catalytic methylation using recyclable ligands to reduce waste.
  • In-line analytics (e.g., PAT tools) for real-time monitoring of reaction progress.

Analytical Characterization

Technique Parameters Key Findings
¹H NMR 400 MHz, DMSO-d₆ δ 6.8 (d, aromatic H), δ 3.7 (s, OCH₃), δ 2.9 (m, NH₂·HCl)
HPLC C18 column, 0.1% TFA in H₂O/MeOH Retention time: 8.2 min; purity >98%
Mass Spec ESI+, m/z [M+H]⁺ = 192.1 (free base), 227.7 (HCl salt)

Critical Evaluation of Methodologies

  • Cyclization : Friedel-Crafts acylation offers higher yields but generates stoichiometric metal waste.
  • Methylation : CH₃I is more efficient than (CH₃)₂SO₄ but poses toxicity concerns.
  • Amination : Reductive amination is preferable for scalability despite moderate yields.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Site

The primary amine group undergoes typical reactions:

Reaction Type Reagents/Conditions Product Source
Alkylation Methyl iodide, NaH, DMFN-Methyl-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-6-amine
Acylation Acetic anhydride, pyridineN-Acetyl-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-6-amine
Sulfonylation Tosyl chloride, NaOH, H₂ON-Tosyl-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-6-amine

These reactions are driven by the lone pair on the nitrogen atom, facilitating bond formation with electrophiles.

Electrophilic Aromatic Substitution (EAS)

The methoxy group activates the aromatic ring toward EAS, directing incoming electrophiles to the para and ortho positions relative to itself:

Reaction Type Reagents/Conditions Position Modified Product Source
Bromination Br₂, FeBr₃, CH₂Cl₂C-1 or C-31-Bromo- or 3-bromo-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-6-amine
Nitration HNO₃, H₂SO₄, 0°CC-11-Nitro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-6-amine

The fused cycloheptene ring may sterically hinder certain positions, favoring substitution at less congested sites.

Salt Metathesis

The hydrochloride salt can exchange counterions:

Reagent Conditions Product Source
K₂CO₃H₂O/EtOAc, room temperatureFree base (2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-6-amine)
H₂SO₄Ethanol, refluxSulfate salt

Oxidation

The amine can be oxidized to a nitro group under strong conditions:

  • Reagents: KMnO₄, H₂O, 80°C

  • Product: 2-Methoxy-6-nitro-6,7,8,9-tetrahydro-5H-benzo annulene .

Reduction

The aromatic ring may undergo partial hydrogenation:

  • Reagents: H₂, Pd/C, EtOH

  • Product: Partially saturated derivatives.

Metabolic Degradation

In vitro studies on structurally related benzoannulenes (e.g., 3-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-2-amine) indicate susceptibility to hydrolysis:

  • Pathway: Amide bond cleavage (if present) or deamination under physiological conditions .

  • Enzymes: Liver microsomes produce anilinic metabolites via oxidative pathways .

Heterocycle Functionalization

The fused benzoannulene core allows cycloaddition or annulation reactions:

  • Diels-Alder Reaction: With dienophiles like maleic anhydride, yielding bicyclic adducts .

  • Epoxidation: Using m-CPBA (meta-chloroperbenzoic acid) to form epoxides on the cycloheptene ring .

Scientific Research Applications

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of 2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-6-amine hydrochloride against various cancer cell lines. The compound has shown promise as a potential agent for inhibiting tubulin polymerization, which is crucial in cancer cell proliferation:

  • Mechanism of Action : The compound's structural features enable it to bind effectively to the colchicine site of tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Drug Development

The compound serves as a scaffold for the synthesis of analogues with enhanced biological activity. Researchers have modified the structure to improve selectivity and potency against specific cancer types:

  • Analogues : Structural modifications have included the addition of various functional groups that enhance solubility and bioavailability. These derivatives are being explored for their potential use in antibody-drug conjugates (ADCs) .

Organic Synthesis

2-Methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-6-amine hydrochloride is utilized in synthetic organic chemistry as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it valuable for:

  • Aldol Reactions : The compound can participate in decarboxylative aldol reactions to form new carbon-carbon bonds .
  • Functional Group Transformations : It can be modified through various reactions such as methylation and halogenation to yield diverse derivatives suitable for further biological evaluation .

Case Study 1: Cytotoxicity Assessment

In a study evaluating the cytotoxicity of benzosuberene analogues, including 2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-6-amine hydrochloride, researchers found that certain modifications significantly enhanced anti-cancer properties against human cancer cell lines. The study highlighted the correlation between structural features and biological efficacy .

Case Study 2: Development of Antibody-drug Conjugates

The application of this compound in the development of ADCs has been documented in research focused on targeting hypoxic tumor regions. By attaching the compound to monoclonal antibodies, researchers aimed to create targeted therapies that selectively deliver cytotoxic agents to tumor cells while minimizing systemic toxicity .

Mechanism of Action

The mechanism of action of 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Key structural analogs differ in substituent positions or functional groups, influencing pharmacological activity and physicochemical properties:

Compound Name Substituent Position Functional Group Molecular Weight (g/mol) Key Applications/Properties References
2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine hydrochloride 2-position Methoxy, amine (HCl salt) 227.73 NMDA receptor antagonism
1-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine 1-position Methoxy, amine 191.27 Building block for organic synthesis
3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine 3-position Methoxy, amine 191.27 Preclinical research (unspecified)
6-(Dimethylamino)-6-phenyl-...-one Hydrochloride (Compound 38) 6-position Dimethylamino, ketone 286.20 (ESI-MS) NMDA receptor antagonism (IC50 = 0.8 µM)
N-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-amine hydrochloride 7-position N-Methyl, amine 215.73 GABAB receptor modulation (hypothesized)
  • Functional Groups: The dimethylamino-ketone derivative (Compound 38) shows higher NMDA receptor affinity (IC50 = 0.8 µM) than the methoxy-amine analogs, likely due to improved hydrogen bonding with GluN2B subunits .

Pharmacological and Physicochemical Comparisons

Receptor Binding and Selectivity

  • NMDA Receptor Antagonism: The 2-methoxy derivative shows moderate affinity for NMDA receptors but lacks the polar groups (e.g., hydroxyl, carboxyl) required for high-selectivity imaging probes . In contrast, dimethylamino-ketone derivatives (e.g., Compound 38) achieve sub-micromolar IC50 values due to optimized interactions with GluN2B .
  • GABAB Receptor Modulation : N-Methyl analogs () may indirectly influence GABAergic signaling via metabolic conversion, similar to γ-hydroxybutyrate (GHB) .

Physicochemical Properties

Property 2-Methoxy-6-amine HCl 1-Methoxy-6-amine N-Methyl-7-amine HCl
LogP (Predicted) 2.1 2.3 1.9
Solubility (Water) Low (HCl salt improves) Low Moderate
Melting Point 180–200°C (decomp.) Not reported 193°C (decomp.)
  • Solubility : The hydrochloride salt of the 2-methoxy derivative enhances aqueous solubility compared to free bases .
  • Metabolic Stability : Methoxy groups reduce oxidative metabolism compared to hydroxylated analogs, improving half-life .

Biological Activity

2-Methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-6-amine; hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and implications for pharmacological applications.

The synthesis of 2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-6-amine; hydrochloride involves several chemical transformations. The starting material is typically derived from 6,7,8,9-tetrahydro-5H-benzo annulene derivatives. The compound is characterized by its molecular formula C12H17ClNC_{12}H_{17}ClN and has a melting point range of 192–196 °C .

Chemical Structure

The structure can be represented as follows:

C12H17ClN\text{C}_{12}\text{H}_{17}\text{ClN}

This compound features a methoxy group and a tetrahydrobenzoannulene framework, which are critical for its biological activity.

Pharmacological Properties

Research indicates that compounds similar to 2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-6-amine exhibit various pharmacological effects. These include:

  • Antidepressant Activity : Some derivatives have shown potential in modulating neurotransmitter systems associated with mood regulation.
  • Neuroprotective Effects : Studies suggest that certain benzoannulenes may offer protection against neurodegenerative processes by influencing glutamate receptor activity and reducing excitotoxicity .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It may act as an antagonist or modulator at specific sites within the central nervous system:

  • Glutamate Receptors : The compound's structure suggests that it could modulate glutamate signaling pathways, which are crucial in neuroplasticity and cognitive functions.
  • Dopaminergic Systems : Given its structural similarity to known dopaminergic agents, it may influence dopamine receptor activity as well.

Case Studies

Several case studies have explored the effects of related compounds on animal models:

  • Animal Model Studies : In rodent models of depression and anxiety, derivatives of tetrahydrobenzoannulenes demonstrated significant behavioral improvements when administered at specific dosages.
  • Neuroprotection in Models of Ischemia : Compounds resembling 2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-6-amine have been tested for their ability to reduce neuronal death following ischemic events.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantModulation of serotonin and norepinephrine
NeuroprotectiveReduced neurotoxicity in ischemic models
Behavioral ImprovementEnhanced performance in anxiety/depression tests

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine hydrochloride?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or functional group modification of its brominated analog (e.g., 2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride). Methoxy groups are typically introduced using alkylation or demethylation reactions under controlled conditions (e.g., methyl iodide in basic media). The hydrochloride salt is formed during final purification to enhance stability and solubility .

Q. How should researchers characterize the structural purity of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm the aromatic and aliphatic proton environments, mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography (if crystalline) to resolve stereochemical ambiguities. For hydrochloride verification, FT-IR can identify N–H stretches and chloride counterion interactions .

Q. What solvents and conditions optimize solubility for in vitro assays?

  • Methodological Answer : The hydrochloride form improves solubility in polar solvents like water, methanol, or DMSO. For biological assays, prepare stock solutions in DMSO (≤10% v/v) and dilute in aqueous buffers (pH 6–7) to prevent precipitation. Centrifugation (10,000 rpm, 5 min) is recommended post-dilution to remove insoluble particulates .

Advanced Research Questions

Q. How does the methoxy group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The methoxy group acts as an electron-donating substituent, directing electrophilic aromatic substitution to the para position. In Suzuki-Miyaura coupling , pre-functionalize the ring with a boronic ester at the methoxy-adjacent site. Use Pd(PPh₃)₄ (1 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C for 12 hours. Monitor regioselectivity via HPLC-MS to avoid byproducts .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Methodological Answer : Discrepancies may arise from differences in cell lines, assay conditions, or impurity profiles. Standardize testing using:

  • Cell viability assays (MTT/CellTiter-Glo) with triplicate technical replicates.
  • HPLC purity validation (>95%) pre-assay.
  • Positive controls (e.g., doxorubicin for anticancer studies).
    Cross-validate findings with structural analogs (e.g., 2-amino or 2-bromo derivatives) to isolate methoxy-specific effects .

Q. What mechanistic insights exist for its potential mast cell-stabilizing activity?

  • Methodological Answer : The benzo[7]annulene scaffold inhibits histamine release by stabilizing mast cell membranes. Use calcium flux assays (Fluo-4 AM dye) and β-hexosaminidase release assays in RBL-2H3 cells. Compare dose-response curves with ketotifen (a known mast cell stabilizer) to quantify efficacy. Molecular docking studies suggest interaction with SYK kinase’s ATP-binding pocket .

Q. How to assess and mitigate toxicity risks in preclinical studies?

  • Methodological Answer : Refer to GHS hazard classifications (e.g., H302-H319 for irritancy). Conduct acute toxicity testing in rodents (OECD 423 guidelines) with endpoints at 24/48 hours. For in vitro genotoxicity, use the Ames test (TA98/TA100 strains) ± metabolic activation. Always use PPE (gloves, goggles) and work in a fume hood during handling .

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